molecular formula C9H8F2O B1437778 3-(3,5-Difluorophenyl)propenol CAS No. 405937-98-6

3-(3,5-Difluorophenyl)propenol

Cat. No.: B1437778
CAS No.: 405937-98-6
M. Wt: 170.16 g/mol
InChI Key: LTGHGWDPLZTILW-OWOJBTEDSA-N
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Description

3-(3,5-Difluorophenyl)propenol is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of a propenol group attached to a difluorophenyl ring

Scientific Research Applications

3-(3,5-Difluorophenyl)propenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)propenol typically involves the reaction of 3,5-difluorocinnamic acid with appropriate reagents to introduce the propenol group. One common method involves the reduction of 3,5-difluorocinnamic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)propenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the propenol group to a saturated alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, where fluorine atoms are replaced by other substituents like nitro groups or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-(3,5-difluorophenyl)propanoic acid.

    Reduction: Formation of 3-(3,5-difluorophenyl)propanol.

    Substitution: Formation of 3-(3,5-difluorophenyl)nitropropenol.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)propenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3-(3,5-Difluorophenyl)propanol
  • 3-(3,5-Difluorophenyl)nitropropenol

Uniqueness

3-(3,5-Difluorophenyl)propenol is unique due to the presence of both the difluorophenyl ring and the propenol group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGHGWDPLZTILW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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